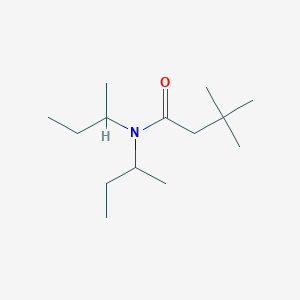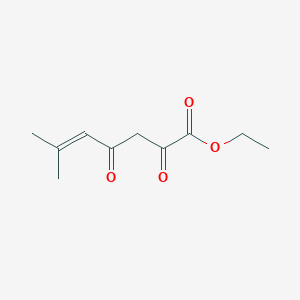
5-Heptenoic acid, 6-methyl-2,4-dioxo-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Heptenoic acid, 6-methyl-2,4-dioxo-, ethyl ester is an organic compound with the molecular formula C10H14O4 and a molecular weight of 198.2158 g/mol . . It is characterized by the presence of a heptenoic acid backbone with methyl and dioxo substituents, making it a versatile molecule in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Heptenoic acid, 6-methyl-2,4-dioxo-, ethyl ester typically involves the esterification of 6-methyl-2,4-dioxo-5-heptenoic acid with ethanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ethyl ester. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the pure ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of high-purity starting materials and optimized reaction conditions ensures the consistent quality of the final product. Additionally, advanced purification techniques such as chromatography may be employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
5-Heptenoic acid, 6-methyl-2,4-dioxo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
5-Heptenoic acid, 6-methyl-2,4-dioxo-, ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The ester is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Heptenoic acid, 6-methyl-2,4-dioxo-, ethyl ester involves its interaction with various molecular targets and pathways. In biological systems, the ester can be hydrolyzed by esterases to release the corresponding acid and alcohol, which can then participate in further metabolic processes. The compound’s reactivity is influenced by the presence of the dioxo and methyl groups, which can affect its binding affinity and specificity towards different enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
4-Heptenoic acid, ethyl ester: This compound has a similar heptenoic acid backbone but lacks the methyl and dioxo substituents.
5-Hexenoic acid, methyl ester: This compound is structurally similar but has a shorter carbon chain and a methyl ester group instead of an ethyl ester.
Uniqueness
5-Heptenoic acid, 6-methyl-2,4-dioxo-, ethyl ester is unique due to the presence of both methyl and dioxo groups, which impart distinct chemical and physical properties. These substituents enhance the compound’s reactivity and make it a valuable intermediate in organic synthesis and industrial applications.
Properties
CAS No. |
92736-02-2 |
|---|---|
Molecular Formula |
C10H14O4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
ethyl 6-methyl-2,4-dioxohept-5-enoate |
InChI |
InChI=1S/C10H14O4/c1-4-14-10(13)9(12)6-8(11)5-7(2)3/h5H,4,6H2,1-3H3 |
InChI Key |
JNJLOBHXZALHNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,6,6-Trimethylbicyclo[3.1.1]hept-2-en-3-yl)propan-1-one](/img/structure/B14349362.png)
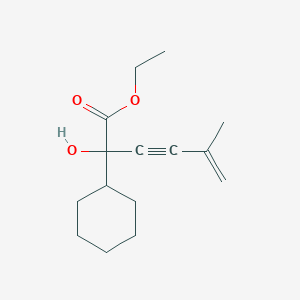
![6-(6-carbamoyl-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carbonyl)-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylic acid](/img/structure/B14349368.png)
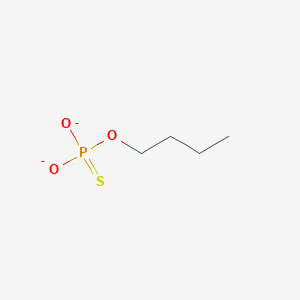
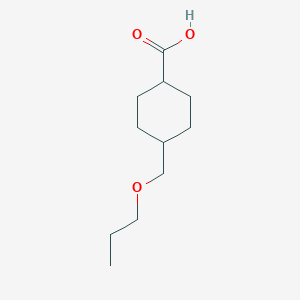

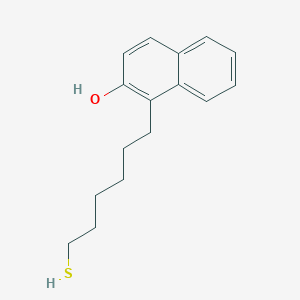
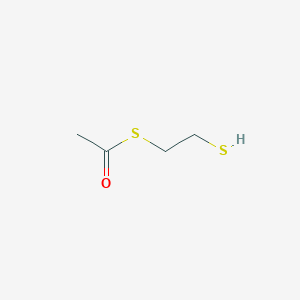
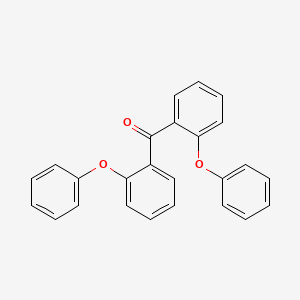
![Methanone, [2-(2-hydroxyphenyl)cyclopropyl]phenyl-](/img/structure/B14349409.png)



